2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Brand Name: Vulcanchem
CAS No.: 3068-34-6
VCID: VC20745151
InChI: InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)
SMILES: CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20ClNO8
Molecular Weight: 365.76 g/mol

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

CAS No.: 3068-34-6

VCID: VC20745151

Molecular Formula: C14H20ClNO8

Molecular Weight: 365.76 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride - 3068-34-6

Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is a chemically modified derivative of glucosamine, a common amino sugar. Its structure features multiple acetyl groups and a chlorinated sugar moiety, making it significant in various biochemical applications. This compound is primarily utilized in the synthesis of glycosides and oligosaccharides, which are crucial in glycoprotein and glycolipid research.

Synthesis Methods

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride typically involves the acetylation of glucosamine followed by chlorination. The general steps include:

  • Acetylation: Glucosamine is treated with acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups at the hydroxyl positions.

  • Chlorination: The resulting tri-O-acetyl derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to yield the final product.

Reactivity

The chlorinated sugar derivative exhibits reactivity typical of glycosyl chlorides, making it suitable for further glycosidation reactions with alcohols or phenols to form glycosidic bonds.

Glycoside Synthesis

This compound is instrumental in synthesizing various glycosides due to its ability to act as a glycosyl donor. The chlorinated position allows for selective coupling with nucleophiles, facilitating the formation of complex carbohydrate structures.

Biochemical Studies

Research involving this compound often focuses on its role in studying enzyme mechanisms that involve glycosidic bond formation or cleavage. It serves as a valuable tool for understanding carbohydrate metabolism and interactions.

Safety and Handling

As with many chemical compounds, safety precautions should be observed when handling 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride:

  • Toxicity: Harmful if swallowed; appropriate protective equipment should be worn.

  • Storage: Store under inert gas conditions at low temperatures to prevent degradation.

CAS No. 3068-34-6
Product Name 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Molecular Formula C14H20ClNO8
Molecular Weight 365.76 g/mol
IUPAC Name (5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl)methyl acetate
Standard InChI InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)
Standard InChIKey NAYYKQAWUWXLPD-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Synonyms N,3,4,6-O-Tetraacetyl-α-D-glucosaminyl Chloride; 2-Acetamido-2-deoxy-3,4,6-triacetate α-D-Glucopyranosyl Chloride; 2-Acetamido-2-deoxy-triacetate Glucopyranosyl Chloride; 1-Chloro-1-deoxy-2,3,4,6-tetra-O-acetyl-α-D-glucosamine; 2-Acetamido-2-deoxy-3
PubChem Compound 102933
Last Modified Sep 14 2023

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